molecular formula C26H19N3O B377124 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline

5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline

Cat. No.: B377124
M. Wt: 389.4g/mol
InChI Key: UPJKWNNCLGGISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of heteropentacyclic compounds It is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a triaza-indeno-anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-2-methoxy-5H-benzo[g]indolo[2,3-b]quinoxaline is unique due to its specific combination of functional groups and its triaza-indeno-anthracene core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential as a versatile research tool.

Properties

Molecular Formula

C26H19N3O

Molecular Weight

389.4g/mol

IUPAC Name

10-benzyl-6-methoxy-2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene

InChI

InChI=1S/C26H19N3O/c1-30-20-11-12-24-21(15-20)25-26(29(24)16-17-7-3-2-4-8-17)28-23-14-19-10-6-5-9-18(19)13-22(23)27-25/h2-15H,16H2,1H3

InChI Key

UPJKWNNCLGGISQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC5=CC=CC=C5C=C4N=C23)CC6=CC=CC=C6

Origin of Product

United States

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